Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC20144866
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O3 |
|---|---|
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | ethyl 4-formyl-1-(3-methylphenyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-6-4-5-10(2)7-12/h4-9H,3H2,1-2H3 |
| Standard InChI Key | IJXAQVARZPSNSH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC(=C2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethyl 4-formyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate (IUPAC name: ethyl 4-formyl-1-(3-methylphenyl)pyrazole-3-carboxylate) has the molecular formula C₁₄H₁₄N₂O₃ and a molecular weight of 258.27 g/mol . Its structure features:
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A pyrazole ring (positions 1–5) with nitrogen atoms at positions 1 and 2.
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A formyl (–CHO) group at position 4.
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An ethyl carboxylate (–COOEt) at position 3.
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A 3-methylphenyl substituent at position 1.
The compound’s canonical SMILES string, CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC(=C2)C, and InChIKey, IJXAQVARZPSNSH-UHFFFAOYSA-N, confirm its stereochemical uniqueness .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₃ | |
| Molecular Weight | 258.27 g/mol | |
| CAS Number | 1156510-02-9 | |
| XLogP3 | 2.4 (predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for analogous pyrazole aldehydes provide insights into its structural confirmation. For example, the ¹H NMR spectrum of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid (a structurally related compound) shows characteristic aldehyde proton signals at δ 9.99 ppm and aromatic protons between δ 8.09–8.05 ppm . Similarly, HRMS analysis of ethyl 4-formyl-1-methylpyrazole-3-carboxylate ([M + H]⁺ = 183.07642) supports the mass accuracy of pyrazole derivatives .
Synthesis and Optimization
Vilsmeier-Haack Formylation
The formyl group at position 4 is typically introduced via the Vilsmeier-Haack reaction, where a pyrazole precursor reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This method achieves regioselective formylation with yields exceeding 85% in multigram-scale syntheses . For instance, the synthesis of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid achieved a 90% yield using POCl₃/DMF, underscoring the efficiency of this approach .
Alternative Routes
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Condensation Reactions: Hydrazine derivatives react with carbonyl-containing precursors to form pyrazole cores. For example, hydrazones derived from 4-acetylbenzoic acid undergo cyclization to yield formyl-substituted pyrazoles .
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Esterification: Ethyl carboxylate groups are introduced via esterification of carboxylic acid intermediates using ethanol under acidic conditions.
Table 2: Synthetic Methods and Yields
| Method | Reagents | Yield (%) | Application |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 85–90 | Formyl group introduction |
| Hydrazone Cyclization | Hydrazine, RCOOH | 75–80 | Pyrazole core formation |
| Esterification | Ethanol, H₂SO₄ | 90–95 | Ethyl carboxylate functionalization |
Applications in Pharmaceutical Research
Antimicrobial Agents
Pyrazole aldehydes serve as precursors for hydrazone derivatives with potent antimicrobial activity. For example, hydrazones synthesized from 4-formylpyrazoles exhibit minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against Acinetobacter baumannii, a multidrug-resistant pathogen . These compounds show low cytotoxicity in mammalian cell lines, making them promising narrow-spectrum antibiotics .
Anticancer Activity
Derivatives of ethyl 4-formylpyrazole-3-carboxylate demonstrate epidermal growth factor receptor (EGFR) inhibition, a key target in oncology. A derivative, 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, showed an IC₅₀ of 0.07 µM against EGFR, comparable to the drug erlotinib . This compound also inhibited MCF-7 breast cancer cell proliferation with an IC₅₀ of 0.08 µM .
Anti-inflammatory Agents
Pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin-mediated inflammation. For instance, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole inhibits monoamine oxidases (MAOs) with an I₅₀ of 40 nM, highlighting its potential in neuroinflammatory disorders .
Industrial and Materials Science Applications
Corrosion Inhibition
Pyrazole-based thiosemicarbazones, derived from formylpyrazoles, act as corrosion inhibitors for carbon steel in acidic environments. These compounds achieve >90% inhibition efficiency at elevated temperatures by forming protective films on metal surfaces .
Polymer and MOF Synthesis
The formyl group enables post-synthetic modifications in metal-organic frameworks (MOFs) and polymers. For example, condensation with amines produces Schiff base ligands used to coordinate transition metals in catalytic MOFs.
Future Research Directions
Synthetic Optimization
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Green Chemistry Approaches: Replace POCl₃ with less toxic reagents for formylation.
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Flow Chemistry: Improve scalability and yield via continuous-flow systems.
Biological Screening
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In Vivo Toxicity Studies: Expand toxicity profiling beyond murine models to primates.
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Structure-Activity Relationships (SAR): Systematically modify substituents to enhance EGFR or COX selectivity.
Advanced Materials
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Photodynamic Therapy: Develop porphyrin-pyrazole conjugates for targeted cancer therapy.
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Conductive Polymers: Incorporate pyrazole aldehydes into π-conjugated polymers for organic electronics.
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